molecular formula C15H22N2O5 B6260673 2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol CAS No. 937276-28-3

2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol

Cat. No. B6260673
CAS RN: 937276-28-3
M. Wt: 310.3
InChI Key:
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Description

This compound is an organic molecule with a molecular weight of 310.35 g/mol . It contains functional groups such as benzyloxy, carbonyl, tert-butoxy, and amino groups .


Synthesis Analysis

The synthesis of this compound could involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as the BOC group protection, commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyloxy group attached to a carbonyl group, which is further attached to an amino group. This amino group is connected to another carbonyl group, which is linked to a tert-butoxy group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the benzyloxy group can undergo oxidation and reduction reactions . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder or crystals . It has a molecular weight of 310.35 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Mechanism of Action

The mechanism of action of this compound in a chemical reaction depends on the type of reaction it undergoes. For instance, in the BOC group protection, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H317, H319, H335, indicating that it can cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol' involves the protection of the amine group followed by the addition of the benzyloxy carbonyl group. The tert-butoxy carbonyl group is then added to the protected amine group. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "Ethanol", "Benzyl chloroformate", "tert-Butyl carbamate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Ethanol is reacted with sodium hydroxide to form sodium ethoxide.", "Step 2: Benzyl chloroformate is added to the reaction mixture to form benzyl ethoxycarbonyl chloride.", "Step 3: The protected amine is formed by reacting tert-butyl carbamate with sodium ethoxide.", "Step 4: The benzyl ethoxycarbonyl chloride is added to the reaction mixture to form the protected compound.", "Step 5: The protecting groups are removed by reacting the protected compound with hydrochloric acid in methanol to obtain the desired compound." ] }

CAS RN

937276-28-3

Product Name

2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol

Molecular Formula

C15H22N2O5

Molecular Weight

310.3

Purity

95

Origin of Product

United States

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